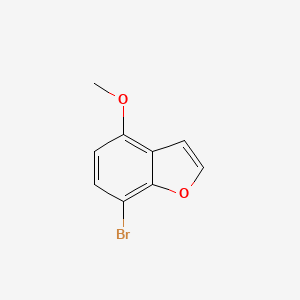

7-Bromo-4-méthoxy-1-benzofurane

Vue d'ensemble

Description

7-Bromo-4-methoxy-1-benzofuran is a chemical compound that belongs to the benzofuran family, which is characterized by a fused benzene and furan ring structure. The presence of a bromo and a methoxy group on the benzofuran skeleton suggests that this compound could be a versatile intermediate for the synthesis of various biologically active molecules or natural products.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been reported in the literature. A general method for synthesizing 2-aryl/alkyl-5-bromo-7-methoxy benzofurans has been developed, starting from o-Vanillin, a readily available compound. This method involves a five-step process that culminates in the application of a Heck reaction, which is facilitated by a palladium catalyst, to produce biologically active natural products such as Egonol and Homoegonol .

Molecular Structure Analysis

The molecular structure of 7-Bromo-4-methoxy-1-benzofuran would consist of a benzofuran core with a bromine atom attached to the seventh position and a methoxy group at the fourth position. This arrangement of substituents is expected to influence the reactivity and electronic properties of the molecule, making it a valuable compound for further chemical transformations.

Chemical Reactions Analysis

While the specific chemical reactions of 7-Bromo-4-methoxy-1-benzofuran are not detailed in the provided papers, the synthesis of similar benzofuran derivatives involves reactions such as condensation, hydrolysis, and decarboxylation. For instance, the reaction of 7-hydroxy-8-formyl-2-methylisoflavone with ethyl bromomalonate using Tanaka's method leads to the formation of a furanoisoflavone derivative . These reactions are indicative of the types of chemical transformations that benzofuran derivatives can undergo.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés du benzofurane, y compris le 7-Bromo-4-méthoxy-1-benzofurane, ont été étudiés pour leurs propriétés anticancéreuses potentielles. Certains benzofuranes substitués ont montré des activités anticancéreuses spectaculaires, avec des effets inhibiteurs de la croissance cellulaire significatifs sur divers types de cellules cancéreuses . La relation structure-activité de ces composés est cruciale pour la conception de nouveaux médicaments qui pourraient offrir une efficacité accrue en thérapie anticancéreuse .

Agents antimicrobiens

L'échafaudage du benzofurane est apparu comme une structure prometteuse pour le développement de nouveaux agents antimicrobiens. Les stratégies de synthèse pour les dérivés du benzofurane visent à optimiser leurs propriétés physicochimiques pour lutter efficacement contre les infections microbiennes .

Activité anti-virus de l'hépatite C

De nouveaux composés macrocycliques du benzofurane ont été découverts avec une activité anti-virus de l'hépatite C. Ces composés sont censés être des médicaments thérapeutiques efficaces pour la maladie de l'hépatite C, mettant en évidence la polyvalence des dérivés du benzofurane dans la recherche antivirale .

Propriétés anti-oxydantes

Les composés du benzofurane présentent de fortes activités anti-oxydantes. Cette propriété est bénéfique dans le développement de traitements pour les maladies liées au stress oxydatif et pourrait conduire à la découverte d'antioxydants puissants .

Applications antibactériennes

L'activité antibactérienne des dérivés du benzofurane est un autre domaine d'intérêt. La recherche sur la bioactivité de ces composés peut conduire au développement de nouveaux médicaments antibactériens, en particulier face à la résistance croissante aux antibiotiques .

Effets neuroprotecteurs

Les dérivés du benzofurane ont montré un potentiel en neuroprotection, ce qui pourrait être crucial pour traiter les maladies neurodégénératives. Les effets neuroprotecteurs sont liés à la capacité du composé à moduler les voies biologiques impliquées dans la survie neuronale .

Safety and Hazards

Mécanisme D'action

Target of Action

Benzofuran compounds, in general, have been shown to interact with a wide range of biological targets due to their versatile and unique physicochemical properties .

Mode of Action

Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in significant changes in cellular processes, although the exact mechanisms can vary widely depending on the specific compound and target .

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The compound’s molecular weight is 22706 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

Like all chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

7-Bromo-4-methoxy-1-benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities . The interactions of 7-Bromo-4-methoxy-1-benzofuran with these biomolecules are primarily through binding interactions, which can inhibit or activate specific biochemical pathways.

Cellular Effects

The effects of 7-Bromo-4-methoxy-1-benzofuran on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been found to enhance insulin sensitivity and exhibit anticancer activity against human ovarian cancer cell lines . These effects are mediated through the compound’s ability to interact with cellular receptors and enzymes, leading to changes in cellular behavior.

Molecular Mechanism

The molecular mechanism of action of 7-Bromo-4-methoxy-1-benzofuran involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I and sigma receptors, which are crucial for DNA replication and cell proliferation . These interactions result in the modulation of various biochemical pathways, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-4-methoxy-1-benzofuran can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of 7-Bromo-4-methoxy-1-benzofuran vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, benzofuran derivatives have been shown to enhance cognitive functions in animal models at specific dosages . Excessive dosages can result in toxicity, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

7-Bromo-4-methoxy-1-benzofuran is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Benzofuran derivatives have been shown to influence metabolic flux and metabolite levels, contributing to their therapeutic effects . Understanding the metabolic pathways of 7-Bromo-4-methoxy-1-benzofuran is crucial for optimizing its pharmacokinetic properties and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 7-Bromo-4-methoxy-1-benzofuran within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of 7-Bromo-4-methoxy-1-benzofuran is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic effects.

Propriétés

IUPAC Name |

7-bromo-4-methoxy-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVOAENFWKIPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=COC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622878 | |

| Record name | 7-Bromo-4-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286836-01-9 | |

| Record name | 7-Bromo-4-methoxy-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)